molecular formula C14H24N2O6 B13726033 (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid

(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid

Cat. No.: B13726033
M. Wt: 316.35 g/mol
InChI Key: PWHSLHBTQUHNGP-MBEZPNROSA-N
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Description

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is known for its stability and versatility in various chemical reactions. It has a molecular formula of C14H24N2O6 and a molecular weight of 316.35 g/mol .

Preparation Methods

The synthesis of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate typically involves the reaction of 2-oxa-5-azabicyclo[2.2.2]octane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process can be summarized as follows:

  • Synthetic Route

      Starting Materials: 2-oxa-5-azabicyclo[2.2.2]octane and oxalic acid.

      Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at room temperature.

      Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred until the formation of the hemioxalate salt is complete. The product is then isolated by filtration and dried.

  • Industrial Production

Chemical Reactions Analysis

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: The reaction is typically carried out in an acidic or basic medium.

      Products: The oxidation of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate can lead to the formation of corresponding oxides or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduction can yield various reduced forms of the compound, depending on the specific conditions used.

  • Substitution

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of complex organic molecules.
    • Serves as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential as a bioactive compound with various biological activities.
    • Studied for its interactions with biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties.
  • Industry

Mechanism of Action

The mechanism of action of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate can be compared with other bicyclic compounds, such as:

  • 2-Oxa-6-azabicyclo[2.2.2]octane

    • Similar structure but with a different position of the nitrogen atom.
    • Exhibits different chemical reactivity and biological activity.
  • 2-Oxa-3-azabicyclo[2.2.2]octane

    • Another isomer with distinct properties.
    • Used in different applications due to its unique reactivity.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane

These comparisons highlight the uniqueness of 2-oxa-5-azabicyclo[2.2.2]octane hemioxalate in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h2*5-7H,1-4H2;(H,3,4)(H,5,6)/t2*5-,6-;/m10./s1

InChI Key

PWHSLHBTQUHNGP-MBEZPNROSA-N

Isomeric SMILES

C1C[C@@H]2CO[C@H]1CN2.C1C[C@H]2CO[C@@H]1CN2.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2COC1CN2.C1CC2COC1CN2.C(=O)(C(=O)O)O

Origin of Product

United States

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